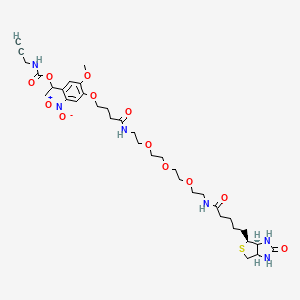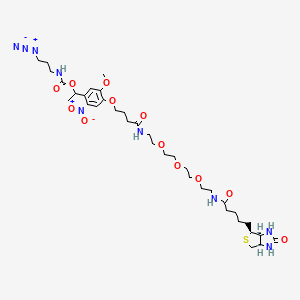
Pexidartinib hydrochloride
Übersicht
Beschreibung
Pexidartinib hydrochloride is a kinase inhibitor drug primarily used for the treatment of adults with symptomatic tenosynovial giant cell tumor (TGCT) associated with severe morbidity or functional limitations and not amenable to improvement with surgery . It works by blocking the activity of the colony-stimulating factor-1 receptor (CSF-1R), which plays a crucial role in the proliferation of these tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pexidartinib hydrochloride involves multiple steps, starting with the preparation of the core pyridine structure. The key steps include:
- Formation of the pyrrolo[2,3-b]pyridine core.
- Introduction of the chloro and trifluoromethyl groups.
- Coupling reactions to attach the pyridinylmethyl and pyridinamine groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common solvents and reagents used include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pexidartinibhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte: Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zur Bildung von hydroxylierten Derivaten führen, während Reduktion dechlorierte Produkte liefern kann .
Wissenschaftliche Forschungsanwendungen
Pexidartinibhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung für die Untersuchung von Kinaseinhibitoren und deren Wechselwirkungen mit Rezeptoren.
Biologie: Untersucht auf seine Rolle bei der Hemmung des Colony-Stimulating-Factor-1-Rezeptor-Signalwegs und seine Auswirkungen auf die Zellproliferation.
Medizin: Zur Behandlung des Tenosynovial-Riesenzelttumors zugelassen und wird für andere Malignome untersucht.
Industrie: Anwendung bei der Entwicklung neuer therapeutischer Wirkstoffe, die auf Kinase-Signalwege abzielen
5. Wirkmechanismus
Pexidartinibhydrochlorid entfaltet seine Wirkung durch selektive Hemmung des Colony-Stimulating-Factor-1-Rezeptors (CSF-1R), der an der Proliferation und dem Überleben tumorassoziierter Makrophagen beteiligt ist. Durch die Blockierung dieses Rezeptors reduziert Pexidartinibhydrochlorid die Rekrutierung und Aktivierung von Makrophagen, wodurch das Tumorwachstum und die -progression gehemmt werden .
Wirkmechanismus
Pexidartinib hydrochloride exerts its effects by selectively inhibiting the colony-stimulating factor-1 receptor (CSF-1R), which is involved in the proliferation and survival of tumor-associated macrophages. By blocking this receptor, this compound reduces the recruitment and activation of macrophages, thereby inhibiting tumor growth and progression .
Vergleich Mit ähnlichen Verbindungen
Pexidartinibhydrochlorid ist in seiner selektiven Hemmung des Colony-Stimulating-Factor-1-Rezeptors einzigartig. Ähnliche Verbindungen sind:
Imatinib: Ein Tyrosinkinaseinhibitor zur Behandlung der chronischen myeloischen Leukämie.
Sunitinib: Ein Multi-Target-Rezeptor-Tyrosinkinase-Inhibitor zur Behandlung des Nierenzellkarzinoms.
Sorafenib: Ein Kinaseinhibitor zur Behandlung von Leber-, Nieren- und Schilddrüsenkrebs.
Pexidartinibhydrochlorid sticht aufgrund seiner spezifischen Zielsetzung des Colony-Stimulating-Factor-1-Rezeptors hervor, was es besonders wirksam für die Behandlung des Tenosynovial-Riesenzelttumors macht .
Eigenschaften
IUPAC Name |
5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N5.ClH/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24;/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLUYLRKLUYCEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026483 | |
| Record name | Pexidartinib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2040295-03-0 | |
| Record name | Pexidartinib hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2040295030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pexidartinib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEXIDARTINIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS6WAI3XN7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




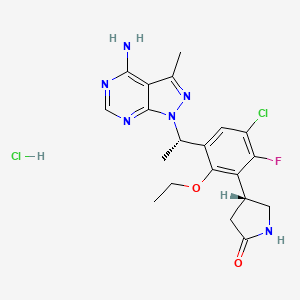
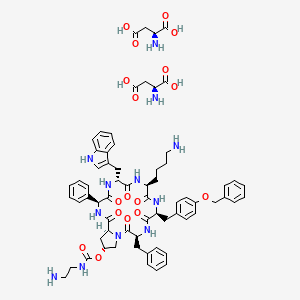
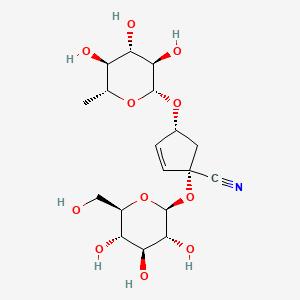



![5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol;hydrochloride](/img/structure/B609850.png)

![3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid](/img/structure/B609852.png)
